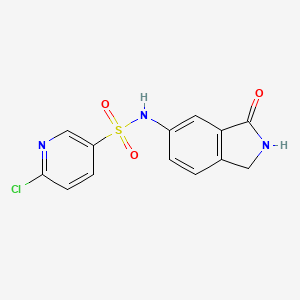![molecular formula C23H31N7O B2960778 N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide CAS No. 1171673-98-5](/img/structure/B2960778.png)
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(4-Benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide is a sophisticated and intriguing compound used in various fields, including medicinal chemistry and pharmacology. This compound is notable for its unique structure and potential biological activities, which have garnered significant interest from researchers and industrial professionals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide involves multiple steps, starting with the formation of key intermediates. Initially, 4-benzylpiperazine is reacted with a pyrazolo[3,4-d]pyrimidine derivative under controlled conditions to form the core structure. The resulting intermediate is then subjected to further functionalization by introducing the N-(2-ethyl)-3-methylbutanamide moiety through amide bond formation using reagents like coupling agents and catalysts to ensure high yield and purity.
Industrial Production Methods: For industrial production, the process is scaled up with optimized parameters to ensure consistency and efficiency. This includes the use of high-purity starting materials, precise control of reaction temperatures, pressures, and times, as well as advanced purification techniques like crystallization, distillation, and chromatography.
化学反应分析
Types of Reactions: N-(2-(4-(4-Benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide can undergo various reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions: Oxidation reactions might employ reagents like potassium permanganate or chromium trioxide. Reduction reactions could involve hydrogenation using palladium on carbon or lithium aluminum hydride. Substitution reactions generally use halogenating agents or nucleophiles under appropriate conditions.
Major Products: These reactions often lead to the formation of modified derivatives with different functional groups, potentially enhancing the compound’s biological or chemical properties. For example, oxidation could yield new carboxyl or hydroxyl derivatives, while substitution might introduce various alkyl or aryl groups.
科学研究应用
In chemistry, N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide is employed as a building block for creating more complex molecules with potential applications in drug development. In biology, it serves as a tool for studying cellular processes and signaling pathways due to its ability to interact with specific molecular targets. In medicine, its derivatives are explored for potential therapeutic effects, such as anti-cancer, anti-inflammatory, or neuroprotective activities. In the industry, it finds use in the development of novel materials and compounds with enhanced physical and chemical properties.
作用机制
The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. Its mechanism of action often involves the inhibition or activation of these targets, affecting various signaling pathways and cellular processes. For example, it might inhibit a kinase enzyme involved in cell proliferation, leading to reduced cancer cell growth.
相似化合物的比较
Compared to similar compounds, N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide stands out due to its unique structural features and versatile reactivity. Similar compounds include analogs with slight modifications in the piperazine or pyrazolo[3,4-d]pyrimidine rings, such as different substituents or functional groups, which might alter their biological activity and specificity.
Such analogs include:
1H-pyrazolo[3,4-d]pyrimidine derivatives with various alkyl or aryl substitutions
Piperazine derivatives with different benzyl groups or heterocyclic moieties
属性
IUPAC Name |
N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N7O/c1-18(2)14-21(31)24-8-9-30-23-20(15-27-30)22(25-17-26-23)29-12-10-28(11-13-29)16-19-6-4-3-5-7-19/h3-7,15,17-18H,8-14,16H2,1-2H3,(H,24,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLSNFMXKAZMKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-cyclopentyl-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2960701.png)





![(E)-N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2960708.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2960712.png)
![[1-[(2-Methoxyphenyl)methyl]piperidin-3-yl]methanol](/img/structure/B2960715.png)
![(2E)-3-(2-chlorophenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B2960717.png)
![3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B2960718.png)
